molecular formula C13H7F4NO3 B6393840 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid CAS No. 1261960-41-1

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6393840
CAS No.: 1261960-41-1
M. Wt: 301.19 g/mol
InChI Key: RWOFTJDXKXZSMS-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid is an organic compound that features a nicotinic acid core substituted with a 4-fluoro-3-trifluoromethylphenyl group and a hydroxyl group at the 6-position

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-10-2-1-6(4-9(10)13(15,16)17)8-3-7(12(20)21)5-18-11(8)19/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFTJDXKXZSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688275
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-41-1
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 4-fluoro-3-trifluoromethylphenyl precursor, which can be synthesized through a series of halogenation and trifluoromethylation reactions. This precursor is then coupled with a nicotinic acid derivative using Suzuki-Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its scalability and the availability of boron reagents .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluoro-3-trifluoromethylphenyl)-6-hydroxynicotinic acid is unique due to the combination of its nicotinic acid core and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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